

**Compound of Interest**

Compound Name: **Methyl 3-iodoisonicotinate**  
Cat. No.: **B071392**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs and clinical cand

**Methyl 3-iodoisonicotinate** is a versatile and highly valuable starting material for generating diverse libraries of substituted pyridines. The iodine ato

## General Workflow for Functionalization

**Methyl 3-iodoisonicotinate** serves as a central precursor for a variety of palladium-catalyzed cross-coupling reactions. The workflow below illustrate

## Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Pyridines

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), the desired arylboronic ac
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ , 0.03 mmol, 35 mg) or Palladium(II
- Solvent Addition: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as
- Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 4-16 hours. Reaction progress can be monitored

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using ethyl acetate/hexanes as the eluent.

## Data Summary: Suzuki-Miyaura Coupling

Entry	Arylboronic Acid
1	Phenylboronic acid
2	4-Methoxyphenylboronic acid
3	3-Thienylboronic acid
4	4-Cyanophenylboronic acid

```
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pd0 [label="Pd(0)L2", fillcolor="#FBBC05", fontcolor="#202124"];
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reductive_elim -> pd0;
}'''
```

## Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of

## Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox, add **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), a palladium precatalyst (e.g., **Pd(0)PPh<sub>3</sub>**), and a base (e.g., **NaOt-Bu**) to a vial.
- Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane (4 mL).
- Reaction: Seal the vial and stir the mixture at room temperature or heat to 65-100 °C for 12-24 hours. Monitor the reaction progress using **1H NMR** or **GC-MS**.
- Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) and **Et<sub>2</sub>O**.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solution.

## Data Summary: Buchwald-Hartwig Amination

Entry	Amine
1	Morpholine
2	Aniline
3	Benzylamine
4	Pyrrolidine

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    pd0 -> oxidative_add [label=" Py-I", color="#EA4335"];
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    reductive_elim -> pd0;
}
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## Sonogashira Coupling: Synthesis of 3-Alkynyl Pyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne [11][12][13] and an aldehyde or an aryl iodide.

## Experimental Protocol: General Procedure for Sonogashira Coupling

- Reaction Setup: To a Schlenk flask, add **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), a palladium catalyst (10 mol %), and a base (1.2 mmol).
- Solvent and Reagents: Evacuate and backfill the flask with argon. Add an anhydrous, degassed solvent like tetrahydrofuran (2 mL).
- Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-18 hours until the starting material is consumed (monitored by TLC).
- Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (20 mL) and add a 10% aqueous solution of sodium sulfide.
- Purification: Wash the filtrate with water and brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo.

## Data Summary: Sonogashira Coupling

Entry	Alkyne
1	Phenylacetylene
2	Ethynyltrimethylsilane
3	1-Heptyne
4	3-Ethynylpyridine

## Heck Reaction: Synthesis of 3-Alkenyl Pyridines

The Heck reaction is a palladium-catalyzed method for coupling unsaturated halides with alkenes to form substituted alkyl arenes.

### Experimental Protocol: General Procedure for Heck Reaction

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Reaction Setup: In a sealable pressure tube, combine **Methyl 3-iodoisocotinate** (1.0 mmol, 263 mg), the alkene

•

Solvent and Base: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone

- Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. The reaction is typically stirred.
- Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent.

## Data Summary: Heck Reaction

Entry	Alkene
1	Methyl acrylate
2	Styrene
3	n-Butyl acrylate
4	Acrylonitrile

## Conclusion

**Methyl 3-iodoisonicotinate** is a powerful and versatile intermediate for the synthesis of diverse, highly func-

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